molecular formula C21H25FN2O2S B15101933 N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

Cat. No.: B15101933
M. Wt: 388.5 g/mol
InChI Key: MHLVQBAZJKWGFC-UHFFFAOYSA-N
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Description

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a complex organic compound that features a combination of fluorophenyl, morpholine, and benzothiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzaldehyde with morpholine to form a Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid under acylation conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and morpholine-containing molecules. Examples include:

Uniqueness

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H25FN2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

InChI

InChI=1S/C21H25FN2O2S/c1-14(25)23-21-19(16-7-3-5-9-18(16)27-21)20(24-10-12-26-13-11-24)15-6-2-4-8-17(15)22/h2,4,6,8,20H,3,5,7,9-13H2,1H3,(H,23,25)

InChI Key

MHLVQBAZJKWGFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC=CC=C3F)N4CCOCC4

Origin of Product

United States

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